molecular formula C14H16INO B8323669 Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-

Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-

Cat. No.: B8323669
M. Wt: 341.19 g/mol
InChI Key: QGKGLJHQIRRWES-UHFFFAOYSA-N
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Description

Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound is notable for its iodomethyl and methyl substituents, as well as a phenyl group substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-oxazole, can be achieved through various methods. One common approach is the van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones under basic conditions . This method is favored for its efficiency and versatility in producing oxazole derivatives.

Industrial Production Methods

Industrial production of oxazole derivatives often involves optimizing the van Leusen reaction for large-scale synthesis. This includes using high-purity reagents, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the iodomethyl group allows for versatile chemical modifications, while the phenyl group enhances its interaction with biological targets .

Properties

Molecular Formula

C14H16INO

Molecular Weight

341.19 g/mol

IUPAC Name

4-(iodomethyl)-5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazole

InChI

InChI=1S/C14H16INO/c1-9(2)11-4-6-12(7-5-11)14-16-13(8-15)10(3)17-14/h4-7,9H,8H2,1-3H3

InChI Key

QGKGLJHQIRRWES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CI

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Analogously to the building block synthesis of 4-iodomethyl-5-phenyl-2-p-tolyloxazole, diacetylmonoxime and 4-isopropylbenzaldehyde gave 4-iodomethyl-2-(4 isopropylphenyl)-5-methyloxazole.
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4-iodomethyl-5-phenyl-2-p-tolyloxazole
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Synthesis routes and methods II

Procedure details

1.74 g of 4-Chloromethyl-5-methyl-2-(4-(2-propyl)-phenyl)-oxazole and 3 g of sodium iodide in 150 ml of acetone are heated under reflux for 2 hours. After the reaction mixture has been cooled, 300 ml of methyl tert-butyl ether are added, the mixture is washed three times with saturated Na2S2O3 solution and dried over MgSO4 and the solvents are then removed under reduced pressure. This gives 2.64 g of 4-iodomethyl-5-methyl-2-(4-(2-propyl)-phenyl)-oxazole as a yellowish solid. C14H16INO (341.19), MS(ESI): 342 (M+H+).
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1.74 g
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3 g
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150 mL
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300 mL
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